molecular formula C9H16N2O B13199563 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one

Cat. No.: B13199563
M. Wt: 168.24 g/mol
InChI Key: PDZAHOYLKKBKFK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolidinone ring substituted with an aminomethyl group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides or other suitable methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidine: Lacks the carbonyl group present in the pyrrolidinone ring.

    3-(Aminomethyl)-3-cyclopropylpyrrolidin-2-one: Lacks the methyl group on the pyrrolidinone ring.

    3-(Aminomethyl)-1-methylpyrrolidin-2-one: Lacks the cyclopropyl group.

Uniqueness

3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one

InChI

InChI=1S/C9H16N2O/c1-11-5-4-9(6-10,8(11)12)7-2-3-7/h7H,2-6,10H2,1H3

InChI Key

PDZAHOYLKKBKFK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(CN)C2CC2

Origin of Product

United States

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